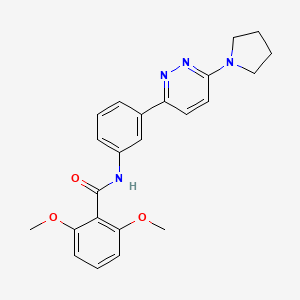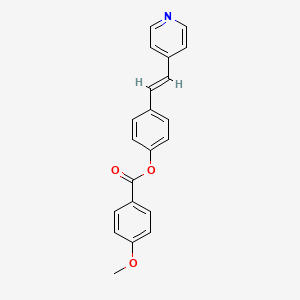
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate, also known as P4VPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with (E)-4-(2-(pyridin-4-yl)vinyl)phenol in the presence of a base to form the desired product.
Starting Materials
4-methoxybenzoic acid, thionyl chloride, (E)-4-(2-(pyridin-4-yl)vinyl)phenol, base
Reaction
Step 1: React 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride., Step 2: React 4-methoxybenzoyl chloride with (E)-4-(2-(pyridin-4-yl)vinyl)phenol in the presence of a base to form (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate.
Mechanism Of Action
The mechanism of action of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate involves the inhibition of various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical And Physiological Effects
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate has also been found to induce apoptosis in cancer cells and inhibit the growth of bacterial cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate in lab experiments is its high purity and stability. It is also easy to synthesize and can be obtained in large quantities. However, one of the limitations of using (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate is its low solubility in water, which can make it difficult to dissolve in certain solvents.
Future Directions
There are several future directions for further research on (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate. One direction is to study its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to investigate its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research can be done to optimize the synthesis method of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate and improve its solubility in water.
In conclusion, (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate can lead to the development of new therapeutic agents and diagnostic tools for various diseases.
Scientific Research Applications
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate has also been used as a fluorescent probe for the detection of metal ions in biological samples.
properties
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-24-19-10-6-18(7-11-19)21(23)25-20-8-4-16(5-9-20)2-3-17-12-14-22-15-13-17/h2-15H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWNLUBCJNUQMD-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Fluoro-2-(2-methoxyethoxymethyl)phenyl]methanamine](/img/structure/B2458149.png)
![4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin](/img/structure/B2458150.png)
![(2R,4R,5R)-2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/no-structure.png)
![Sodium;2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetate](/img/structure/B2458157.png)
![5-[(3-chlorophenyl)amino]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458158.png)
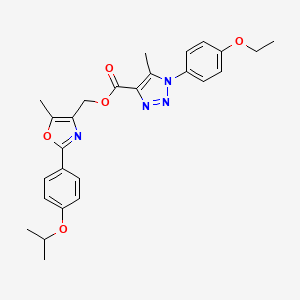
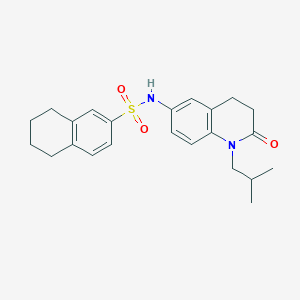
![4-[4-(4-Methylphenyl)-1-phenylpyrazol-3-yl]morpholine](/img/structure/B2458162.png)
![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-chlorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2458166.png)
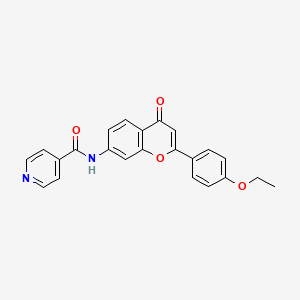
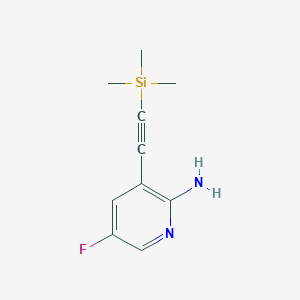
![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2458169.png)
![8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458170.png)
